4-Methoxy-5-methylhexan-2-one
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Overview
Description
4-Methoxy-5-methylhexan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a methoxy group and a methyl group attached to the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-methylhexan-2-one typically involves the alkylation of 4-methoxy-2-pentanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow synthesis method, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-methylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-Methoxy-5-methylhexanoic acid.
Reduction: 4-Methoxy-5-methylhexanol.
Substitution: Various substituted hexanones depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-5-methylhexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methylhexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the ketone functionality play crucial roles in its binding affinity and reactivity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-pentanone
- 5-Methyl-2-hexanone
- 4-Methoxy-2-hexanone
Uniqueness
4-Methoxy-5-methylhexan-2-one is unique due to the presence of both a methoxy group and a methyl group on the hexane chain, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52117-36-9 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4-methoxy-5-methylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(2)8(10-4)5-7(3)9/h6,8H,5H2,1-4H3 |
InChI Key |
XOIJLNVFXHCJES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)C)OC |
Origin of Product |
United States |
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